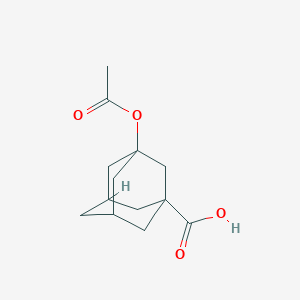

1-Acetyloxy-3-carboxyadamantane

説明

Historical Development and Significance of the Adamantane (B196018) Framework in Organic Chemistry

The story of adamantane begins in 1924 when H. Decker first proposed its existence, naming it "decaterpene". researchgate.net However, it wasn't until 1933 that it was first isolated from petroleum by Czech chemists S. Landa, V. Machacek, and M. Mzourek. researchgate.net The name "adamantane" was suggested by Rudolf Lukeš, drawing a parallel between its rigid structure and that of diamond. wikipedia.org The first successful laboratory synthesis was achieved by Vladimir Prelog in 1941, a multi-step process with a low yield. mdpi.comtandfonline.com A more practical synthesis was later developed by Paul von Ragué Schleyer in 1957, involving a Lewis acid-promoted rearrangement, which significantly improved the yield. mdpi.com

The discovery and synthesis of adamantane opened up a new field in organic chemistry focused on polyhedral compounds. researchgate.net Its unique properties, including high thermal stability, lipophilicity, and a rigid, strain-free structure, have made it a valuable building block in various applications. researchgate.netnih.gov Adamantane derivatives have found use as pharmaceuticals, polymers, and even as molecular building blocks in nanotechnology. researchgate.netnih.gov

Structural Characteristics of Adamantane and its Polycyclic Derivatives

Adamantane (C₁₀H₁₆) is a tricyclic alkane, essentially composed of three fused cyclohexane (B81311) rings in the chair conformation. researchgate.net This arrangement results in a highly symmetrical and rigid molecule with a diamond-like cage structure, earning it the designation of the simplest diamondoid. researchgate.nettandfonline.com The carbon atoms in adamantane occupy two types of positions: four bridgehead (tertiary) carbons and six methylene (B1212753) (secondary) carbons. researchgate.net The C-C bond lengths are approximately 1.54 Å, and the C-H bond lengths are about 1.112 Å, which are very similar to those found in diamond. wikipedia.org

This inherent rigidity and defined three-dimensional geometry make adamantane an attractive scaffold for creating molecules with specific spatial arrangements of functional groups. arxiv.orgnih.gov The functionalization of adamantane can occur at either the bridgehead or methylene positions, leading to a wide variety of derivatives with tailored properties.

Positioning of 1-Acetyloxy-3-carboxyadamantane within Functionalized Adamantane Scaffolds

1-Acetyloxy-3-carboxyadamantane is a 1,3-disubstituted adamantane derivative. This means that two different functional groups, an acetyloxy group (-OCOCH₃) and a carboxy group (-COOH), are attached to two of the four bridgehead positions of the adamantane cage. The numbering of the adamantane core follows standard IUPAC nomenclature for polycyclic systems.

The presence of both an ester (acetyloxy) and a carboxylic acid group on the same rigid scaffold imparts bifunctionality to the molecule. This allows for a range of potential chemical transformations and applications. The synthesis of such disubstituted adamantanes often requires multi-step procedures, starting from a monofunctionalized adamantane, such as 1-adamantanecarboxylic acid or 1-hydroxyadamantane. The synthesis of related 1,3-disubstituted adamantanes, such as 3-(1,2,4-triazol-1-yl)-1-adamantanecarboxylic acid, has been achieved through the reaction of 1-adamantanecarboxylic acid with the corresponding azole in concentrated sulfuric acid. nih.gov This suggests a potential synthetic strategy for 1-Acetyloxy-3-carboxyadamantane could involve the functionalization of a pre-existing 1,3-dihydroxy or 1-hydroxy-3-carboxyadamantane precursor.

Research Rationale and Academic Importance of Investigating 1-Acetyloxy-3-carboxyadamantane

The academic interest in 1-Acetyloxy-3-carboxyadamantane stems from several key aspects of its structure and potential reactivity. The rigid adamantane framework provides a well-defined distance and orientation between the acetyloxy and carboxy functional groups. This fixed geometry is valuable for studying intramolecular interactions and for designing molecules with specific binding properties.

Furthermore, the bifunctional nature of the molecule makes it a versatile intermediate in organic synthesis. The carboxylic acid group can be converted into a variety of other functional groups, such as amides, esters, or acid chlorides, while the acetyloxy group can be hydrolyzed to a hydroxyl group, which can then be further modified. This orthogonal reactivity allows for the stepwise construction of more complex adamantane-based molecules.

Investigations into the crystal structure of such disubstituted adamantanes can provide valuable insights into their solid-state packing and intermolecular interactions, which is crucial for the development of new crystalline materials and for understanding their physical properties. While the crystal structures of the related compounds 1-acetyl-3-hydroxyadamantane and 1-carboxy-3-hydroxyadamantane have been reported, showing extensive intermolecular hydrogen bonding, the specific crystal structure of 1-Acetyloxy-3-carboxyadamantane remains a subject for further research. nih.gov

Structure

3D Structure

特性

IUPAC Name |

3-acetyloxyadamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-8(14)17-13-5-9-2-10(6-13)4-12(3-9,7-13)11(15)16/h9-10H,2-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYSSFRCRALTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC12CC3CC(C1)CC(C3)(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384745 | |

| Record name | 1-acetyloxy-3-carboxyadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42711-78-4 | |

| Record name | 3-(Acetyloxy)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42711-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-acetyloxy-3-carboxyadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Advanced Spectroscopic and Structural Characterization of 1 Acetyloxy 3 Carboxyadamantane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-Acetyloxy-3-carboxyadamantane, NMR analysis allows for the precise assignment of each proton and carbon, confirming the connectivity and stereochemistry of the substituents on the adamantane (B196018) core.

The ¹H NMR spectrum of 1-Acetyloxy-3-carboxyadamantane is expected to exhibit signals corresponding to the protons of the adamantane cage and the acetyl group. Due to the high symmetry of the adamantane skeleton, even with 1,3-disubstitution, the spectrum can be complex due to overlapping signals of the methylene (B1212753) and methine protons.

The adamantane cage itself contains several sets of chemically non-equivalent protons. The protons on the methylene bridges (CH₂) and methine bridgeheads (CH) will resonate in the typical alkane region. However, their chemical shifts will be influenced by the electron-withdrawing effects of the acetyloxy and carboxylic acid groups.

A characteristic signal in the spectrum is a singlet corresponding to the methyl protons of the acetyloxy group (CH₃-COO-). This signal is typically found in the downfield region around δ 2.0-2.2 ppm due to the deshielding effect of the adjacent carbonyl group. The proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above δ 10 ppm, and its position can be concentration and solvent dependent.

The protons on the adamantane cage are expected to show complex splitting patterns due to geminal and vicinal couplings. The bridgehead protons adjacent to the substituents will be the most deshielded. The remaining methylene and methine protons of the adamantane core will likely appear as a series of overlapping multiplets in the upfield region, typically between δ 1.5 and δ 2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Acetyloxy-3-carboxyadamantane

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Adamantane CH₂, CH | 1.5 - 2.5 | Multiplets |

| Acetyl CH₃ | ~2.1 | Singlet |

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For 1-Acetyloxy-3-carboxyadamantane, distinct signals are expected for the carbonyl carbons, the quaternary carbons of the adamantane cage bearing the substituents, the methine and methylene carbons of the cage, and the methyl carbon of the acetyl group.

The carbonyl carbon of the carboxylic acid group (-COOH) is expected to resonate at a downfield chemical shift, typically in the range of δ 175-185 ppm. The carbonyl carbon of the acetyloxy group (-COO-) will also be in the downfield region, generally around δ 170-175 ppm.

The two bridgehead quaternary carbons directly attached to the oxygen of the acetyloxy group and the carbon of the carboxylic acid group will be significantly deshielded and are expected to appear in the range of δ 80-90 ppm and δ 40-50 ppm, respectively. The remaining methine (CH) and methylene (CH₂) carbons of the adamantane skeleton will resonate in the aliphatic region, typically between δ 25 and δ 45 ppm. The methyl carbon of the acetyl group is expected to appear at a higher field, around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Acetyloxy-3-carboxyadamantane

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid C=O | 175 - 185 |

| Acetyl C=O | 170 - 175 |

| Adamantane C-O | 80 - 90 |

| Adamantane C-COOH | 40 - 50 |

| Adamantane CH, CH₂ | 25 - 45 |

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For the adamantane cage, cross-peaks would be observed between geminal protons on the same methylene group and between vicinal protons on adjacent carbons. This would help in tracing the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the placement of the functional groups. For instance, a correlation would be expected between the methyl protons of the acetyloxy group and the carbonyl carbon of the same group, as well as the quaternary carbon of the adamantane cage to which it is attached. Similarly, correlations from the adamantane protons to the carboxylic acid carbonyl carbon would confirm its position.

The adamantane cage is a highly rigid structure, meaning that large-scale conformational changes like ring flipping are not possible. The chair-like cyclohexane (B81311) rings that make up the adamantane skeleton are locked in a fixed conformation.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a key technique for identifying the functional groups present in a molecule.

The IR spectrum of 1-Acetyloxy-3-carboxyadamantane would be dominated by the characteristic absorption bands of the carboxylic acid and ester functional groups.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid dimer. This broadness is a hallmark of the hydrogen bonding between carboxylic acid molecules.

C=O Stretch: Two distinct and strong carbonyl (C=O) stretching bands are anticipated. The carboxylic acid carbonyl stretch typically appears around 1700-1725 cm⁻¹. The ester carbonyl stretch is generally found at a higher frequency, around 1735-1750 cm⁻¹. The presence of two separate, strong peaks in this region would be strong evidence for the presence of both functional groups.

C-O Stretch: The spectrum would also show C-O stretching vibrations. Two distinct bands are expected: one for the C-O single bond of the carboxylic acid (typically in the 1210-1320 cm⁻¹ region) and another for the C-O single bond of the ester group (usually in the 1000-1300 cm⁻¹ range).

C-H Stretch: The C-H stretching vibrations of the adamantane cage and the acetyl methyl group would appear in the 2850-3000 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for 1-Acetyloxy-3-carboxyadamantane

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Ester | C=O Stretch | 1735 - 1750 | Strong |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

| Ester | C-O Stretch | 1000 - 1300 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It serves as a primary tool for confirming the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

In mass spectrometry, the molecular ion ([M]⁺) peak is of fundamental importance as it corresponds to the molecular weight of the compound. For 1-Acetyloxy-3-carboxyadamantane (C₁₃H₁₈O₄), the expected molecular weight is 238.28 g/mol . The detection of a molecular ion peak at or near this m/z value would provide strong evidence for the presence of the target compound.

The fragmentation of adamantane derivatives in mass spectrometry is often characterized by cleavages that lead to the formation of the stable adamantyl cation or substituted adamantyl cations. In the case of 1-Acetyloxy-3-carboxyadamantane, the fragmentation pattern is anticipated to involve the loss of the acetyloxy and carboxyl groups.

A plausible fragmentation pathway would involve the initial loss of the acetyloxy radical (•OCOCH₃), followed by the loss of the carboxyl group (•COOH). Alternatively, the loss of acetic acid (CH₃COOH) from the molecular ion could occur, followed by further fragmentation of the adamantane core. The adamantane cage itself is quite stable, but can undergo characteristic fragmentation leading to smaller hydrocarbon fragments under high-energy conditions.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of 1-Acetyloxy-3-carboxyadamantane

| m/z (predicted) | Proposed Fragment Ion |

| 238 | [M]⁺ (Molecular Ion) |

| 193 | [M - COOH]⁺ |

| 179 | [M - OCOCH₃]⁺ |

| 135 | [Adamantyl]⁺ |

Note: This table is predictive and based on the general fragmentation patterns of adamantane derivatives.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. This technique is crucial for distinguishing between compounds that have the same nominal mass but different chemical formulas.

For 1-Acetyloxy-3-carboxyadamantane, the calculated exact mass for the molecular ion [C₁₃H₁₈O₄]⁺ can be compared with the experimentally determined value from HRMS. A close correlation between the theoretical and measured exact masses provides unambiguous confirmation of the molecular formula. While specific HRMS data for 1-Acetyloxy-3-carboxyadamantane is not available, high-resolution mass spectra are routinely used in the characterization of adamantane derivatives to confirm their elemental composition nih.gov.

Table 2: Theoretical Exact Mass for 1-Acetyloxy-3-carboxyadamantane

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

| C₁₃H₁₈O₄ | [M+H]⁺ | 239.1283 |

| C₁₃H₁₈O₄ | [M+Na]⁺ | 261.1103 |

X-ray Crystallography

A single-crystal X-ray diffraction study of 1-Acetyloxy-3-carboxyadamantane would reveal the exact spatial orientation of the acetyloxy and carboxyl groups on the rigid adamantane framework. Adamantane and its derivatives are known for their well-defined and often highly symmetric structures nih.gov. The analysis of the diffraction data would yield a detailed structural model, including the precise bond lengths and angles of the ester and carboxylic acid functionalities.

The study of crystal packing reveals how individual molecules of 1-Acetyloxy-3-carboxyadamantane would arrange themselves in the solid state. This arrangement is governed by intermolecular forces such as hydrogen bonding, van der Waals interactions, and dipole-dipole interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is expected to play a dominant role in the crystal packing through the formation of hydrogen-bonded dimers or chains.

Table 3: Expected Intermolecular Interactions in the Crystal Structure of 1-Acetyloxy-3-carboxyadamantane

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | -COOH | -COOH, C=O (ester) |

| van der Waals | Adamantane Cage | Adamantane Cage |

| Dipole-Dipole | C=O (ester, acid) | C=O (ester, acid) |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, and oxygen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and stoichiometry.

For 1-Acetyloxy-3-carboxyadamantane (C₁₃H₁₈O₄), the theoretical elemental composition can be calculated as follows:

Table 4: Theoretical vs. Experimental Elemental Analysis for an Adamantane Derivative

| Element | Theoretical % for C₁₃H₁₈O₄ | Experimental % for a Representative Adamantane Derivative (C₁₆H₂₇N₃OS) mdpi.com |

| Carbon (C) | 65.52 | 62.10 |

| Hydrogen (H) | 7.61 | 8.79 |

| Oxygen (O) | 26.86 | - |

| Nitrogen (N) | - | 13.58 |

| Sulfur (S) | - | 10.36 |

Note: The experimental data provided is for 2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide and serves as an example of the format and precision of elemental analysis. The calculated values for 1-Acetyloxy-3-carboxyadamantane are provided for comparison.

Chromatographic Techniques for Purity Assessment and Isomer Separation

The assessment of purity and the separation of potential isomers are critical aspects of the chemical characterization of 1-Acetyloxy-3-carboxyadamantane. Chromatographic methods are indispensable tools for these purposes, offering high-resolution separation based on the differential partitioning of analytes between a stationary phase and a mobile phase. The selection of a specific chromatographic technique and its operational parameters is dictated by the physicochemical properties of the adamantane derivative, including its polarity, volatility, and potential for chirality. For 1-Acetyloxy-3-carboxyadamantane, which possesses both an ester and a carboxylic acid functional group, a range of chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), are applicable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the purity determination and quantitative analysis of non-volatile and thermally sensitive compounds like 1-Acetyloxy-3-carboxyadamantane. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Purity Assessment using RP-HPLC : In reversed-phase chromatography, a nonpolar stationary phase, typically octadecyl-silica (C18), is used with a polar mobile phase. The retention of adamantane derivatives in RP-HPLC is influenced by the interplay between their hydrophobic adamantyl cage and the polarity of their functional groups. researchgate.net Studies on various adamantane derivatives have shown that RP-HPLC using C18 columns provides high selectivity, making it effective for purification control and identification within complex mixtures. researchgate.net For 1-Acetyloxy-3-carboxyadamantane, the mobile phase would likely consist of a mixture of water (often acidified with formic acid or trifluoroacetic acid to suppress the ionization of the carboxyl group) and an organic modifier such as acetonitrile or methanol. Detection is commonly achieved using a UV detector, as the carboxyl and acetyl groups offer some chromophoric activity, or more universally with mass spectrometry (LC-MS).

Isomer Separation using Chiral HPLC : While 1-Acetyloxy-3-carboxyadamantane itself is achiral, the synthesis of related adamantane derivatives can result in chiral compounds if four different substituents are present on the bridgehead carbons. wikipedia.org The separation of such enantiomers is crucial and is effectively achieved using chiral HPLC. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven effective in separating various chiral compounds, including those with rigid cyclic structures. vt.edumdpi.com The mobile phase in chiral HPLC is often a mixture of a nonpolar solvent like hexane and a polar modifier like 2-propanol. vt.edumdpi.com The successful chiral separation of adamantane-based amines has been demonstrated, underscoring the applicability of this technique to the broader class of adamantane derivatives. rsc.org

Table 1: Representative HPLC Conditions for Adamantane Derivatives

| Technique | Stationary Phase (Column) | Mobile Phase | Detection | Application |

|---|---|---|---|---|

| RP-HPLC | Octadecyl-silica (C18) | Acetonitrile/Water with 0.1% Formic Acid | UV, Mass Spectrometry (MS) | Purity Assessment |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak AD) | Hexane/2-Propanol | UV, Optical Rotation (OR) | Enantiomeric Separation of Chiral Isomers |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of the carboxylic acid group in 1-Acetyloxy-3-carboxyadamantane, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl ester.

Once derivatized, the compound can be analyzed on a GC system, often equipped with a flame ionization detector (FID) or a mass spectrometer (MS). The choice of stationary phase is critical for achieving separation from impurities. Studies on halogenated and other adamantane derivatives have utilized a variety of capillary columns with stationary phases of differing polarities. researchgate.net The retention behavior is influenced by the "cage" effect of the adamantane nucleus and the nature of the substituents. researchgate.net GC-MS is particularly valuable as it provides not only retention time data for purity assessment but also mass spectra that can confirm the identity of the analyte and help in the structural elucidation of unknown impurities.

Table 2: Potential GC Conditions for Derivatized 1-Acetyloxy-3-carboxyadamantane

| Derivatization Method | Stationary Phase (Column) | Carrier Gas | Detection | Application |

|---|---|---|---|---|

| Esterification (e.g., with Diazomethane or Methanol/H+) | Nonpolar (e.g., SE-30) or Polar (e.g., Carbowax-20M) | Helium or Nitrogen | Flame Ionization (FID), Mass Spectrometry (MS) | Purity Assessment, Impurity Profiling |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective method primarily used for qualitative analysis, such as monitoring reaction progress and preliminary purity checks. For the analysis of 1-Acetyloxy-3-carboxyadamantane, a silica gel plate would serve as the stationary phase, and a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or acetic acid) would be used. The presence of the carboxylic acid necessitates the inclusion of a small amount of acid in the eluent to ensure sharp, well-defined spots. Visualization of the separated spots can be achieved by staining with an appropriate reagent, such as bromocresol green, which is sensitive to acidic compounds. semanticscholar.org

Iv. Computational and Theoretical Investigations of 1 Acetyloxy 3 Carboxyadamantane and Adamantane Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for studying adamantane-based systems. This quantum mechanical method offers a favorable balance between computational cost and accuracy, making it well-suited for calculating the electronic properties of these relatively large molecules. DFT calculations have been extensively employed to investigate various facets of adamantane (B196018) and its substituted forms.

A fundamental application of DFT in the study of adamantane analogues is the determination of their most stable three-dimensional structures through geometry optimization. dergipark.org.tr For instance, studies on various adamantane derivatives have utilized DFT with functionals like B3LYP and WB97XD to achieve optimized geometries. dergipark.org.trdergipark.org.tr The adamantane cage itself is a rigid structure with Td symmetry and an average C-C bond length of approximately 153.7 pm. mdpi.com However, substitution at the bridgehead (C1) or methylene (B1212753) bridge (C2) positions can lead to a progressive transformation to lower symmetries, such as C3v and C1, in heavily substituted isomers. mdpi.com

DFT calculations also provide a detailed picture of the electronic structure. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between these orbitals (HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity and kinetic stability. For dimeric forms of adamantane derivatives like 1-adamantanol (B105290), 1-adamantanemethylamine, and 1-adamantanecarboxylic acid, the HOMO-LUMO gaps have been calculated to be 8.04, 7.71, and 7.27 eV, respectively. dergipark.org.tr Furthermore, electrostatic potential (ESP) maps, generated through DFT calculations, visualize the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential), which are crucial for understanding intermolecular interactions. dergipark.org.tr

| Adamantane Dimer | HOMO-LUMO Gap (eV) |

| 1-adamantanol | 8.04 |

| 1-adamantanemethylamine | 7.71 |

| 1-adamantanecarboxylic acid | 7.27 |

Table 1: Calculated HOMO-LUMO energy gaps for dimeric forms of selected adamantane derivatives using DFT. dergipark.org.tr

DFT calculations are a valuable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. For instance, time-dependent DFT (TD-DFT) can be used to simulate photoelectron spectra, aiding in the assignment of vibronic features. researchgate.net The vibrational spectra (IR and Raman) of adamantane derivatives have also been successfully predicted using DFT. tandfonline.com For example, in a study on an adamantane-carbohydrazide derivative, the calculated vibrational modes for the adamantyl group were assigned and compared with experimental IR and Raman data. tandfonline.com The characteristic cage breathing mode of adamantane has also been identified and its frequency calculated using DFT. tandfonline.com While not explicitly detailed in the provided search results, the prediction of NMR chemical shifts is another standard application of DFT that is highly relevant to the characterization of substituted adamantanes.

The stability and reactivity of adamantane derivatives can be effectively predicted using DFT. The HOMO-LUMO gap is a primary indicator; a smaller gap generally suggests higher reactivity. dergipark.org.tr For example, investigations into boron-substituted adamantanes have shown that substitution at the C1 position significantly narrows the HOMO-LUMO gap, indicating increased reactivity. mdpi.com The total electronic energy calculated by DFT can also be used to assess molecular stability, with lower energies corresponding to greater stability. mdpi.com

Furthermore, DFT can be used to study reaction kinetics. For the alkylation of 1,3-dimethyl-adamantane, DFT calculations could, in principle, be used to determine the reaction rate constants and apparent activation energies, complementing experimental kinetic data. acs.org The oxidation stability of methyl-substituted adamantanes has been correlated to the type of carbon atoms present in the molecule, an insight that can be rationalized and further explored using DFT by analyzing bond dissociation energies and the stability of potential radical intermediates. acs.org

DFT calculations are instrumental in analyzing the energy levels of neutral molecules as well as their corresponding anionic and cationic species. This is particularly important for understanding redox properties and the behavior of these molecules in electronic devices. A study on boron-substituted adamantanes revealed a critical transition from electron-donating to electron-accepting behavior at tri-boron substitution, a finding confirmed by both DFT and higher-level coupled cluster calculations. mdpi.com The total electronic energies for the neutral, cationic, and anionic species of a series of boron-substituted adamantanes were calculated, showing a progressive destabilization of the molecular framework with increasing boron content. mdpi.com These calculations provide valuable insights into how substitution can be used to tailor the electronic properties of the adamantane cage. mdpi.com

| Species | DFT Energy (eV) | CCSD(T) Energy (eV) |

| Pristine Adamantane (Neutral) | -10632.18 | - |

| Pristine Adamantane (ΔE1) | 9.10 | 9.83 |

| Pristine Adamantane (ΔE2) | -3.36 | -3.18 |

Table 2: Comparison of electronic energies and energy differences (ΔE1 and ΔE2, representing ionization potential and electron affinity, respectively) for pristine adamantane calculated using DFT and CCSD(T) methods. mdpi.com

Molecular Dynamics (MD) and Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

While DFT provides a static picture of molecular properties, Molecular Dynamics (MD) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations offer a dynamic perspective, allowing for the exploration of conformational changes and interactions with the environment over time.

MD simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. tandfonline.comsemanticscholar.org For adamantane derivatives, MD simulations can explore their conformational space and dynamics, providing insights into their flexibility and interactions with their surroundings. ksu.edu.satandfonline.comksu.edu.sa For example, MD simulations have been used to analyze the stability of adamantane derivatives when complexed with proteins, showing that they can form stable contacts with binding site residues. tandfonline.comsemanticscholar.org The root-mean-square fluctuation (RMSF) from MD simulations can identify the flexibility of different parts of the molecule and any associated protein. semanticscholar.org

For more complex processes involving bond breaking and formation, such as enzymatic reactions, a QM/MM approach is often employed. nih.govuta.edu In QM/MM simulations, the chemically active region (e.g., the adamantane derivative and the enzyme active site) is treated with a high-level QM method like DFT, while the rest of the system (e.g., the bulk of the protein and solvent) is described by a more computationally efficient MM force field. nih.govyoutube.com This hybrid approach allows for the study of reaction mechanisms and the calculation of energy barriers for chemical transformations within a dynamic, solvated environment. nih.govresearchgate.net While specific QM/MM studies on 1-Acetyloxy-3-carboxyadamantane were not found, this methodology is highly applicable to understanding its potential interactions and reactions in biological systems.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for mapping the intricate pathways of chemical reactions involving adamantane derivatives. By simulating molecular interactions and energy changes, researchers can elucidate complex mechanisms that are difficult to observe experimentally.

Methods like Density Functional Theory (DFT) are employed to model reaction pathways, such as the hydroxylation or functionalization of the adamantane core. elsevierpure.comnih.govacs.org These models can calculate the activation energies for various steps in a reaction, identifying the rate-determining step and predicting the most likely products. nih.gov For instance, in the functionalization of adamantane, computational studies can determine the energy profiles for reactions occurring at either the tertiary (bridgehead) or secondary carbon atoms, providing a clear picture of the reaction's regioselectivity. elsevierpure.comnih.govacs.org

A typical computational approach involves several stages, starting with the setup of a molecular system and culminating in the analysis of quantum chemical calculations that can take from minutes to weeks to complete. researchgate.net These simulations can reveal transient structures, such as radical intermediates or transition states, which are critical to understanding the reaction mechanism. nih.govacs.org For example, studies on adamantane hydroxylation have shown that the reaction proceeds via an initial hydrogen-atom abstraction, forming a radical intermediate, followed by an oxygen rebound step to yield the final alcohol product. nih.govacs.org

| Method | Description | Application to Adamantane Derivatives |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method that models the electronic structure of molecules to determine energies, structures, and other properties. tandfonline.com | Calculating activation energies for C-H bond cleavage, modeling transition states, and predicting product ratios in functionalization reactions. elsevierpure.comnih.govacs.org |

| Ab initio Molecular Dynamics (AIMD) | Simulates the movement of atoms over time based on forces calculated directly from electronic structure theory, without empirical parameters. researchgate.net | Investigating the dynamic processes of fragmentation and internal conversion in adamantane cations following photoexcitation. researchgate.net |

| Semi-empirical Methods | Quantum mechanical methods that use parameters derived from experimental data to simplify calculations, making them faster than ab initio methods. dntb.gov.ua | Screening large numbers of adamantane derivatives or exploring complex reaction networks where higher-level theory would be computationally prohibitive. |

| Activation Strain Model (ASM) | A method to analyze activation barriers by partitioning the energy into the strain energy of the reactants and the interaction energy between them. | Rationalizing regioselectivity in reactions by analyzing how steric and electronic factors contribute to the transition state energy. |

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Applied to Adamantane Cores

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery, aiming to correlate the chemical structure of compounds with their biological activity. youtube.com For adamantane derivatives, which are prevalent in clinically approved drugs, QSAR provides a predictive framework for designing new therapeutic agents. nih.govmdpi.com

The process begins with the creation of a dataset of adamantane analogues with known activities. nih.gov Using cheminformatics tools, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. youtube.com Statistical methods, from linear regression to machine learning algorithms, are then used to build a mathematical model that links these descriptors to the observed biological activity. nih.gov

Such models offer valuable insights into which molecular features are crucial for a desired effect. For example, a QSAR study on adamantane-based M2 proton channel inhibitors for the influenza virus could reveal the optimal balance of lipophilicity and polar group placement to maximize potency and overcome drug resistance. mdpi.comnih.gov These predictive models accelerate the drug development process by prioritizing the synthesis of the most promising candidates. youtube.com

| Descriptor Category | Specific Descriptor | Relevance to Adamantane Derivatives |

|---|---|---|

| Topological | Molecular Weight | Relates to the overall size of the molecule and affects properties like diffusion and bioavailability. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Quantifies the lipophilicity of the molecule, a key property for adamantane derivatives known to interact with lipid membranes. pensoft.netmdpi.com |

| Electronic | Dipole Moment | Describes the polarity of the molecule, influencing its interaction with polar biological targets. |

| 3D/Steric | Molecular Surface Area | Relates to the size and shape of the molecule, which is critical for fitting into the binding site of a biological target. |

| Quantum-Chemical | HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Theoretical Insights into the Reactivity and Selectivity of Adamantane Functionalization

The adamantane cage possesses two types of C-H bonds: four tertiary (3°) bonds at the bridgehead positions and twelve secondary (2°) bonds at the methylene bridges. A central challenge and area of intense theoretical investigation is the selective functionalization of one type over the other. researchgate.net

Generally, in alkanes, tertiary C-H bonds are weaker than secondary ones, making them more reactive towards radical abstraction. stackexchange.commasterorganicchemistry.com However, in the rigid adamantane structure, this trend is reversed; the tertiary C-H bond has a higher bond dissociation energy (BDE) than the secondary C-H bonds. researchgate.net This unusual property makes selective functionalization particularly challenging. researchgate.net

Theoretical studies, particularly using DFT, have been crucial in explaining and predicting the outcomes of functionalization reactions. elsevierpure.comaps.org For example, in the hydroxylation of adamantane by ferrate, computational analysis showed that the activation energy for cleaving the tertiary C-H bond is lower than for the secondary C-H bond, despite the BDE trend. elsevierpure.comnih.gov This calculation successfully predicted the preference for forming 1-adamantanol (from tertiary C-H activation) over 2-adamantanol (B149831) (from secondary C-H activation), with a calculated rate constant that closely matched experimental results. elsevierpure.comnih.gov The rate-determining step was identified as the C-H bond dissociation. nih.gov

These theoretical insights guide the development of new catalysts and reaction conditions that can overcome inherent reactivity patterns. For instance, computational modeling has aided in designing catalyst systems that promote selectivity by leveraging charge-transfer characteristics in the transition state, enabling the targeted functionalization of the strong tertiary C-H bonds even in complex molecules. researchgate.net

| Property | Tertiary (Bridgehead) C-H | Secondary (Methylene) C-H | Significance |

|---|---|---|---|

| Bond Dissociation Energy (BDE) | ~99 kcal/mol researchgate.net | ~96 kcal/mol researchgate.net | Unusually, the 3° C-H bond is stronger than the 2° C-H bond, posing a selectivity challenge. researchgate.net |

| Radical Stability | The 1-adamantyl radical is generally more stable. | The 2-adamantyl radical is generally less stable. | The stability of the resulting radical intermediate influences the reaction pathway. stackexchange.com |

| Activation Energy (Hydroxylation) | 6.9 kcal/mol elsevierpure.comnih.gov | 8.4 kcal/mol elsevierpure.comnih.gov | Despite the higher BDE, the activation barrier for reacting at the 3° position is lower, leading to kinetic preference for 1-adamantanol formation. elsevierpure.comnih.gov |

| Steric Hindrance | Less sterically hindered and more accessible to reagents. | More sterically crowded. | Steric factors play a significant role in the accessibility of the C-H bonds to catalysts and reagents. |

V. Chemical Reactivity and Transformations of 1 Acetyloxy 3 Carboxyadamantane

Reactions Involving the Acyloxy Moiety

The acyloxy group, an ester functionality, is susceptible to reactions typical of esters, primarily involving nucleophilic attack at the acetyl carbonyl carbon.

The ester linkage in 1-acetyloxy-3-carboxyadamantane can be cleaved through hydrolysis to yield 1-hydroxy-3-carboxyadamantane and acetic acid. This reaction can be catalyzed by either acid or base. The stability of the ester is significant, with hydrolysis generally requiring forcing conditions such as the presence of strong acids or bases and elevated temperatures.

Under basic conditions, hydrolysis proceeds via a saponification mechanism. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl group. This addition leads to a tetrahedral intermediate, which then collapses, expelling the 1-oxy-3-carboxyadamantane anion as the leaving group. Subsequent protonation during workup yields the final hydroxy acid product.

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen of the acetyl group, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following proton transfer, the 1-hydroxy-3-carboxyadamantane moiety is eliminated as the leaving group, and deprotonation of the resulting protonated acetic acid regenerates the acid catalyst.

Transesterification is a process where the acyloxy group of 1-acetyloxy-3-carboxyadamantane is exchanged with another alkoxy group from an alcohol. This reaction is typically catalyzed by either an acid or a base. For example, reacting 1-acetyloxy-3-carboxyadamantane with an alcohol (R-OH) in the presence of a catalyst will lead to the formation of a new ester at the 1-position of the adamantane (B196018) core and acetic acid.

The general reaction is as follows: 1-Acetyloxy-3-carboxyadamantane + R-OH ⇌ 1-Alkyloxy-3-carboxyadamantane + Acetic Acid

The equilibrium can be shifted toward the product side by using a large excess of the reactant alcohol or by removing one of the products, such as acetic acid, from the reaction mixture.

The acyloxy group can be displaced by various nucleophiles in nucleophilic acyl substitution reactions. masterorganicchemistry.comopenstax.org This class of reactions proceeds through a characteristic two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org A nucleophile first adds to the carbonyl carbon of the acetyl group to form a tetrahedral intermediate. openstax.org Subsequently, this intermediate collapses, ejecting the 1-oxy-3-carboxyadamantane anion as a leaving group to form a new carbonyl compound. openstax.org

The reactivity of the acyloxy group is generally lower than that of acyl halides or anhydrides but greater than that of amides. libretexts.org Stronger nucleophiles are typically required to displace the adamantane alkoxide. Examples of nucleophiles that can participate in these reactions include amines (aminolysis) to form acetamides, and organometallic reagents, though the latter can also react with the carboxylic acid proton.

| Reaction Type | Nucleophile | Typical Product |

| Hydrolysis | H₂O / OH⁻ | 1-Hydroxy-3-carboxyadamantane |

| Transesterification | R-OH | 1-Alkyloxy-3-carboxyadamantane |

| Aminolysis | R-NH₂ | Acetamide |

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group at the 3-position is a versatile handle for a variety of chemical transformations, including activation for coupling reactions and decarboxylation.

The direct reaction of the carboxylic acid of 1-acetyloxy-3-carboxyadamantane with nucleophiles like amines or alcohols to form amides or esters is often inefficient. This is because the acidic proton of the carboxyl group will first react with the basic nucleophile in an acid-base reaction, forming a highly unreactive carboxylate anion.

To facilitate these coupling reactions, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. Common methods for activation include:

Conversion to Acyl Chlorides : Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into the highly reactive 1-acetyloxy-3-adamantanecarbonyl chloride. libretexts.org This acyl chloride can then readily react with a wide range of nucleophiles.

Use of Coupling Reagents : Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are widely used to promote the formation of amide and ester bonds. libretexts.org DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or alcohol, leading to the desired amide or ester and dicyclohexylurea (DCU) as a byproduct. libretexts.org

These activation and coupling strategies are fundamental in peptide synthesis and the construction of more complex molecules incorporating the adamantane scaffold.

| Activating Reagent | Intermediate | Application |

| Thionyl Chloride (SOCl₂) | Acyl Chloride | Amide/Ester Synthesis |

| Dicyclohexylcarbodiimide (DCC) | O-Acylisourea | Amide/Ester Synthesis |

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a potential transformation for 1-acetyloxy-3-carboxyadamantane. However, the decarboxylation of simple alkanoic acids is generally difficult and requires harsh conditions. The stability of the adamantane cage and the sp³-hybridized carbon to which the carboxyl group is attached means that thermal decarboxylation requires very high temperatures.

More synthetically useful decarboxylation methods often involve converting the carboxylic acid into a derivative that is more susceptible to radical or ionic fragmentation. For instance, Barton decarboxylation involves converting the carboxylic acid to a thiohydroxamate ester, which can then undergo radical-induced decarboxylation. Another method is the Hunsdiecker reaction, where the silver salt of the carboxylic acid is treated with bromine to yield a 3-bromo-1-acetyloxyadamantane.

The specific conditions for these decarboxylative transformations depend heavily on the chosen method and can involve radical initiators, light, or specific metal catalysts. These reactions provide a pathway to introduce other functional groups at the 3-position of the adamantane core, replacing the original carboxylic acid functionality.

Formation of Anhydrides, Acid Chlorides, and Amides

The carboxyl group at the C-3 position of 1-acetyloxy-3-carboxyadamantane is a key handle for derivatization, allowing for the synthesis of several important functional groups, including acid chlorides, amides, and anhydrides. These derivatives serve as crucial intermediates for creating more complex molecules and for conjugation to other chemical entities.

Acid Chlorides: The conversion of the carboxylic acid to an acid chloride is a fundamental transformation that activates the carbonyl group for subsequent nucleophilic acyl substitution. A standard and effective method for this conversion involves treating 1-acetyloxy-3-carboxyadamantane with thionyl chloride (SOCl₂), often in an inert solvent. For instance, the related 1-adamantanecarboxylic acid is readily converted to 1-adamantanecarbonyl chloride. sigmaaldrich.com This reaction proceeds by converting the carboxylic acid into a highly reactive acyl chlorosulfite intermediate, which then decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride. The physical properties of the closely related 1-adamantanecarbonyl chloride include a melting point of 49-51 °C and a boiling point of 135-136 °C at 10 mmHg. sigmaaldrich.com

Anhydrides: Acid anhydrides can be prepared from carboxylic acids, typically through dehydration or reaction with a more reactive acid derivative. Symmetrical anhydrides can be formed by heating two equivalents of the carboxylic acid with a strong dehydrating agent. For mixed anhydrides, a more controlled approach is necessary. For example, 1-adamantanecarbonyl chloride has been reacted with triethylammonium (B8662869) isopropylphosphite to form a mixed anhydride, which serves as an efficient capping reagent in chemical synthesis. sigmaaldrich.com

Amides: Amide synthesis from 1-acetyloxy-3-carboxyadamantane can be achieved by first converting the carboxylic acid to the more reactive acid chloride, followed by reaction with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine using a coupling agent (e.g., carbodiimides like DCC or EDC) provides a milder route to the corresponding amide. Nickel-catalyzed carbonylation of adamantane with formamides has also been reported as a method to obtain amide products, showcasing advanced synthetic routes. nih.gov The synthesis of 1,3-disubstituted ureas, which are structurally related to amides, has been accomplished starting from adamantane-containing isocyanates. nih.gov

Table 1: Synthesis of Carboxylic Acid Derivatives from Adamantane Precursors

| Starting Material | Reagent(s) | Product Type | Typical Conditions | Reference(s) |

|---|---|---|---|---|

| 1-Adamantanecarboxylic Acid | Thionyl chloride (SOCl₂) | Acid Chloride | Reflux in neat SOCl₂ or inert solvent | sigmaaldrich.commdpi.com |

| 1-Adamantanecarbonyl Chloride | Amine (R₂NH) | Amide | Inert solvent, often with a base | researchgate.net |

| 1-Adamantanecarboxylic Acid | Amine (R₂NH), Coupling Agent | Amide | e.g., DCC, EDC in CH₂Cl₂ or DMF | nih.gov |

| 1-Adamantanecarboxylic Acid | Dehydrating Agent (e.g., P₂O₅) | Anhydride | Heating | wikipedia.org |

Further Functionalization of the Adamantane Cage

Beyond the modification of its existing functional groups, the adamantane core of 1-acetyloxy-3-carboxyadamantane can undergo further functionalization. These reactions leverage the unique electronic and steric properties of the caged hydrocarbon framework.

Regio- and Stereoselective Introductions of New Substituents

The adamantane skeleton possesses two types of C-H bonds: tertiary at the four bridgehead positions and secondary at the six methylene (B1212753) bridges. The tertiary C-H bonds are generally more reactive towards radical and cationic intermediates. However, achieving high regioselectivity can be challenging due to the similar reactivity of the remaining bridgehead positions.

Regioselectivity: Functionalization of 1,3-disubstituted adamantanes, such as 1-acetyloxy-3-carboxyadamantane, typically occurs at the remaining unsubstituted bridgehead positions (C-5 and C-7) due to the higher stability of the resulting tertiary radical or carbocation. For example, the bromination of adamantane with Br₂ often yields 1-bromoadamantane (B121549), and further substitution with a Lewis acid catalyst can lead to di- and tri-substituted products at the bridgehead carbons. uni-giessen.de Palladium-catalyzed C-H activation, often guided by a directing group, has emerged as a powerful tool for the regioselective functionalization of C(sp³)–H bonds in adamantane derivatives. rsc.org

Stereoselectivity: While the parent 1,3-disubstituted adamantane is achiral, reactions at the methylene bridges or the introduction of a third, different substituent at another bridgehead position can create chiral molecules. The rigid nature of the adamantane cage allows for predictable stereochemical outcomes. For example, stereoselective syntheses have been developed to produce specific (R)- and (S)-isomers of new adamantane-substituted heterocycles. nih.gov The construction of the adamantane framework from chiral precursors is another strategy to obtain enantiomerically pure derivatives. acs.org

Cascade Reactions and Domino Processes Utilizing Adamantane Substrates

Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. These processes are highly efficient for building molecular complexity. Adamantane derivatives have been synthesized using elegant cascade sequences. One notable example involves the one-pot reaction of ethyl 2,4-dioxocyclohexanecarboxylate with specific acrylates, which proceeds via domino Michael reactions and a subsequent Dieckmann condensation or aldol-type reaction to construct the adamantane core, forming four bonds in a single operation. acs.orgnih.govresearchgate.net Such strategies represent a powerful method for accessing highly functionalized adamantanes from simpler cyclic precursors. mdpi.com

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity, stability, and mechanism of chemical transformations involving 1-acetyloxy-3-carboxyadamantane.

Kinetics: The rigid, strain-free nature of the adamantane cage influences the rates of reaction. For instance, the S_N1 solvolysis of 1-bromoadamantane is famously rapid due to the stability of the bridgehead adamantyl carbocation. Kinetic studies on the reaction of adamantane compounds with nitric acid in methylene chloride have shown the reaction to be first order with respect to the substrate. nist.gov The rates of these reactions are influenced by the nature of the substituents already present on the adamantane core.

Thermodynamics: Adamantane is the most stable isomer of C₁₀H₁₆. uni-giessen.de Its high stability is reflected in its thermodynamic properties. The standard enthalpy of formation (Δ_fH°_gas) for gaseous adamantane is -133.51 ± 1.21 kJ/mol. nist.gov The molecule undergoes a characteristic solid-state phase transition at 208.6 K from an ordered tetragonal phase to a disordered face-centered cubic phase, which is associated with a significant entropy change of 16.18 J/(mol·K). uni-giessen.de This high degree of stability must be overcome during functionalization reactions, which often require forcing conditions or highly reactive reagents. The thermodynamic parameters for the parent adamantane provide a baseline for understanding the energetics of its substituted derivatives.

Table 2: Selected Thermodynamic Data for Adamantane

| Property | Value | Temperature (K) | Phase | Reference(s) |

|---|---|---|---|---|

| Standard Enthalpy of Formation (Δ_fH°_gas) | -133.51 ± 1.21 kJ/mol | 298.15 | Gas | nist.gov |

| Enthalpy of Sublimation (Δ_subH) | 64.2 ± 1.3 kJ/mol | 298.15 | Solid to Gas | nist.gov |

| Enthalpy of Phase Transition (ΔH_trs) | 3.376 kJ/mol | 208.62 | Crystal II to Crystal I | |

| Entropy of Phase Transition (ΔS_trs) | 16.18 J/(mol·K) | 208.62 | Crystal II to Crystal I | |

| Melting Point | 270 °C (543 K) | - | Solid to Liquid | uni-giessen.de |

Vii. Future Research Directions and Emerging Opportunities for 1 Acetyloxy 3 Carboxyadamantane

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of 1-Acetyloxy-3-carboxyadamantane and its derivatives presents an opportunity to employ and advance modern synthetic strategies that prioritize sustainability, efficiency, and safety.

Green Chemistry Approaches to Adamantane (B196018) Functionalization

Traditional methods for the functionalization of the adamantane core often rely on harsh reagents and conditions. Green chemistry principles offer a pathway to more environmentally benign syntheses. The synthesis of the precursor, 3-hydroxy-1-adamantanecarboxylic acid, can be achieved through the oxidation of 1-adamantanecarboxylic acid using a mixed acid system, which, while effective, presents challenges in terms of waste and safety guidechem.com. Future research could focus on catalytic C-H activation and oxidation reactions using greener oxidants like molecular oxygen or hydrogen peroxide, in conjunction with robust and recyclable catalysts. Photocatalysis, for instance, has emerged as a powerful tool for the direct functionalization of adamantane's strong C-H bonds under mild conditions acs.orgchemrxiv.org.

The subsequent acetylation of the hydroxyl group to form the final product is a standard esterification reaction. Green approaches to this step could involve the use of solid acid catalysts, enzymatic catalysis, or solvent-free reaction conditions to minimize waste and avoid the use of hazardous reagents humanjournals.com. For example, the use of supported catalysts can simplify product purification and catalyst recycling, aligning with the principles of green chemistry researchgate.net.

| Green Chemistry Approach | Potential Application in Synthesis | Key Advantages |

| Catalytic C-H Oxidation | Synthesis of 3-hydroxy-1-adamantanecarboxylic acid | Use of milder oxidants, reduced waste, higher atom economy. |

| Photocatalysis | Direct functionalization of the adamantane core | Mild reaction conditions, high selectivity. acs.orgchemrxiv.org |

| Solid Acid Catalysis | Acetylation of the hydroxyl group | Catalyst recyclability, simplified workup. researchgate.net |

| Enzymatic Catalysis | Stereoselective acetylation | High selectivity, mild conditions, biodegradable catalysts. |

| Solvent-Free Reactions | Both hydroxylation and acetylation steps | Reduced solvent waste, potential for higher reaction rates. humanjournals.com |

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability wuxiapptec.com. The synthesis of adamantane derivatives can benefit from this technology. For instance, hazardous nitration reactions, sometimes used in adamantane functionalization, can be performed more safely in continuous-flow reactors nih.gov.

The esterification step to produce 1-Acetyloxy-3-carboxyadamantane is also well-suited for flow chemistry. The use of packed-bed reactors with solid acid catalysts can enable a continuous process with high throughput and easy product separation riken.jpoup.com. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities acs.org. The integration of in-line purification techniques can further streamline the synthesis, making it a highly efficient and automated process nih.gov.

| Flow Chemistry Protocol | Application in Synthesis | Key Advantages |

| Microreactor Synthesis | Handling of hazardous intermediates | Enhanced safety, precise control over reaction conditions. nih.gov |

| Packed-Bed Reactors | Continuous esterification | High throughput, catalyst reusability, simplified purification. riken.jpoup.com |

| Telescoped Reactions | Multi-step synthesis in a single continuous process | Reduced manual handling, increased efficiency, minimized waste. nih.gov |

Advanced Computational Design and Predictive Modeling

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. These methods can accelerate the discovery and optimization of molecules like 1-Acetyloxy-3-carboxyadamantane by predicting their properties and guiding their synthesis.

Integration of Machine Learning for Retrosynthesis and Property Prediction

Machine learning (ML) algorithms can be trained on vast datasets of chemical reactions to predict viable retrosynthetic pathways for complex molecules nih.gov. For a target like 1-Acetyloxy-3-carboxyadamantane, an ML model could suggest various synthetic routes, including novel and potentially more efficient ones that might not be immediately obvious to a human chemist.

Furthermore, ML models are increasingly used to predict a wide range of molecular properties, including physicochemical characteristics and biological activities (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) mdpi.comnih.govdigitellinc.com. By inputting the structure of 1-Acetyloxy-3-carboxyadamantane and its potential derivatives into a trained ML model, researchers can obtain predictions about their solubility, permeability, metabolic stability, and potential toxicities. This in silico screening can help prioritize which derivatives to synthesize and test, saving significant time and resources.

| Machine Learning Application | Specific Use for 1-Acetyloxy-3-carboxyadamantane | Potential Impact |

| Retrosynthesis Prediction | Proposing novel and efficient synthetic routes. nih.gov | Accelerates synthesis planning and discovery of new methodologies. |

| Property Prediction (ADMET) | In silico screening of derivatives for drug-like properties. mdpi.comnih.govdigitellinc.com | Prioritizes promising candidates for synthesis and experimental testing. |

| Spectroscopic Data Prediction | Predicting NMR, IR, and other spectral data. | Aids in the characterization and identification of synthesized compounds. |

Rational Design of Adamantane Derivatives with Tuned Electronic and Structural Features

The adamantane scaffold is a rigid and well-defined platform, making it an excellent candidate for rational drug design and the development of new materials researchgate.netnih.govresearchgate.net. The 1-acetyloxy and 3-carboxy substituents on the adamantane core of the target molecule offer two distinct points for modification.

Exploration of Novel Chemical Reactivity and Catalytic Pathways

The inherent reactivity of the functional groups in 1-Acetyloxy-3-carboxyadamantane, combined with the unique properties of the adamantane cage, opens avenues for exploring novel chemical transformations and catalytic applications.

The carboxylic acid group can be converted into a variety of other functional groups, such as amides, esters, and acid halides, providing access to a diverse library of derivatives. The acetyloxy group can be hydrolyzed back to a hydroxyl group, which can then be further functionalized.

A particularly interesting area for future research is the development of catalytic methods that can selectively functionalize the C-H bonds of the adamantane cage itself. While the bridgehead positions are the most reactive, recent advances in catalysis have enabled the functionalization of the more challenging secondary positions nih.gov. Applying these novel catalytic methods to 1-Acetyloxy-3-carboxyadamantane could lead to the synthesis of tri- and tetra-substituted adamantane derivatives with complex and potentially valuable three-dimensional structures.

Furthermore, the rigid and well-defined structure of adamantane derivatives makes them attractive as scaffolds for the development of new catalysts and ligands for asymmetric synthesis researchgate.net. The bifunctional nature of 1-Acetyloxy-3-carboxyadamantane could be exploited to create novel chiral ligands where the two functional groups coordinate to a metal center, creating a well-defined chiral environment for catalysis.

Asymmetric Synthesis Involving Adamantane Chiral Centers

While the parent adamantane molecule is achiral, appropriate substitution can introduce chirality. Adamantane derivatives with four different substituents at the bridgehead carbon atoms exhibit optical activity wikipedia.org. The development of asymmetric syntheses to access enantiomerically pure adamantane derivatives is a growing area of interest, as chirality plays a crucial role in applications such as enantioselective catalysis and the development of stereospecific pharmaceuticals nih.govrsc.org.

Future research could focus on developing novel synthetic pathways to introduce additional, distinct substituents onto the 1-Acetyloxy-3-carboxyadamantane core, thereby creating chiral centers. Methodologies such as diphenylprolinol silyl ether-mediated domino reactions, which have been successful in the asymmetric synthesis of other cage-like compounds like noradamantanes, could be adapted for this purpose nih.gov. These complex reactions can create multiple carbon-carbon bonds and several chiral centers in a single step with high enantioselectivity nih.gov.

Key research objectives in this area may include:

Development of Stereoselective Functionalization: Investigating catalytic methods that can selectively introduce functional groups at the remaining bridgehead positions (C5 and C7) of the 1-Acetyloxy-3-carboxyadamantane scaffold.

Chiral Resolution: Exploring techniques for the separation of enantiomers of newly synthesized chiral derivatives.

Application in Enantioselective Catalysis: Utilizing the rigid, three-dimensional structure of chiral adamantane derivatives as ligands or scaffolds in asymmetric catalysis nih.gov.

Bio-Catalytic Transformations for Selective Functionalization

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for the functionalization of complex molecules. The use of enzymes or whole-organism systems can enable reactions at specific positions on a molecule with high chemo-, regio-, and stereoselectivity, often under mild conditions.

For 1-Acetyloxy-3-carboxyadamantane, future research could explore the use of biocatalysts for selective modifications. For instance, specific enzymes could be employed for:

Hydrolysis: Selective hydrolysis of the acetyloxy group to yield 1-Hydroxy-3-carboxyadamantane without affecting the carboxylic acid moiety.

Hydroxylation: Introduction of hydroxyl groups at specific secondary or tertiary carbon atoms of the adamantane cage, a transformation that is often challenging to achieve with conventional chemical methods.

Esterification/Amidation: Enzymatic formation of esters or amides at the carboxylic acid group with high selectivity.

While the broader field of adamantane chemistry has seen the development of various catalytic methods for functionalization researchgate.netmdpi.com, the application of biocatalysis remains a promising and relatively unexplored frontier.

Interdisciplinary Research with 1-Acetyloxy-3-carboxyadamantane

The distinct properties of 1-Acetyloxy-3-carboxyadamantane make it a valuable building block for interdisciplinary research, particularly in materials science and physical organic chemistry.

Advanced Applications in Responsive Materials and Smart Systems

The rigid adamantane core provides thermal stability and a well-defined three-dimensional structure, while the acetyloxy and carboxy functional groups offer handles for polymerization and supramolecular assembly. These features make 1-Acetyloxy-3-carboxyadamantane an attractive candidate for the development of advanced materials.

Polymers and Coatings: Adamantane-based polymers have potential applications in coatings for touchscreens and as components of smart electronic displays wikipedia.orgpensoft.net. The dually functionalized nature of 1-Acetyloxy-3-carboxyadamantane could be exploited to create cross-linked polymers with tailored properties.

Drug Delivery Systems: The adamantane moiety is known to be a key component in various drug delivery systems, including liposomes and dendrimers, due to its lipophilicity and ability to engage in host-guest interactions pensoft.netnih.govmdpi.com. The functional groups of 1-Acetyloxy-3-carboxyadamantane could be used to attach it to carrier molecules or to encapsulate guest molecules within a self-assembled system wikipedia.org.

Responsive Materials: By incorporating this molecule into larger assemblies, it may be possible to create "smart" materials that respond to external stimuli such as pH, temperature, or light. The carboxylic acid group, for example, is pH-responsive, which could be used to trigger changes in the material's structure or properties.

Table 1: Potential Applications in Advanced Materials

| Application Area | Potential Role of 1-Acetyloxy-3-carboxyadamantane | Key Properties Leveraged |

|---|---|---|

| Smart Polymers | Monomer or cross-linking agent | Rigidity, thermal stability, dual functionality |

| Surface Recognition | Anchor moiety in self-assembled monolayers | Lipophilicity, defined 3D structure |

| Targeted Drug Delivery | Building block for nanocarriers | Host-guest capabilities, biocompatibility |

| Molecular Crystals | Component for self-assembly | Defined geometry, functional group handles |

Contribution to Fundamental Understanding of Cage Hydrocarbon Chemistry

Cage hydrocarbons, also known as diamondoids, possess unique chemical and physical properties stemming from their rigid, polycyclic structures nih.govresearchgate.net. Studying derivatives like 1-Acetyloxy-3-carboxyadamantane can provide valuable insights into the fundamental chemistry of these systems.

The conformational rigidity of the adamantane framework makes it an excellent scaffold for investigating a variety of chemical phenomena researchgate.net. Research on 1-Acetyloxy-3-carboxyadamantane can contribute to a deeper understanding of:

Through-Bond and Through-Space Interactions: The fixed orientation of the substituents allows for the study of electronic interactions between the acetyloxy and carboxy groups through the rigid cage structure.

Reactivity of Bridgehead Positions: This molecule serves as a model for studying the influence of existing substituents on the reactivity of the remaining bridgehead and secondary positions of the adamantane core.

Supramolecular Chemistry: The carboxylic acid group can participate in hydrogen bonding, making this molecule a useful building block for studying the principles of molecular self-assembly and crystal engineering.

The continued study of 1-Acetyloxy-3-carboxyadamantane and its reactions will undoubtedly contribute to the broader field of physical organic chemistry and our understanding of the structure-property relationships in cage hydrocarbons researchgate.net.

Viii. Conclusion

Synthesis and Characterization Advancements for 1-Acetyloxy-3-carboxyadamantane

The synthesis of 1-Acetyloxy-3-carboxyadamantane is conceptually straightforward, relying on a two-step process from the readily available 1-adamantanecarboxylic acid. The key intermediate, 3-hydroxy-1-adamantanecarboxylic acid, can be prepared through the oxidation of 1-adamantanecarboxylic acid using a mixture of nitric and sulfuric acids. Subsequent acetylation of the hydroxyl group, a standard transformation, would yield the final product. While specific reaction conditions and yields for the acetylation of 3-hydroxy-1-adamantanecarboxylic acid are not detailed in the literature, the methodology is well-established in organic synthesis.

Characterization of 1-Acetyloxy-3-carboxyadamantane would rely on standard spectroscopic techniques. It is expected that its identity and purity would be confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry. The melting point would serve as a crucial physical constant for its identification.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the adamantane (B196018) cage protons, a singlet for the acetyl methyl protons, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the adamantane cage carbons, the carbonyl carbons of the acetyl and carboxyl groups, and the acetyl methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester and carboxylic acid, O-H stretching of the carboxylic acid, and C-H stretching of the adamantane cage. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

Comprehensive Understanding of its Reactivity and Transformations

The reactivity of 1-Acetyloxy-3-carboxyadamantane is dictated by its two functional groups: the acetyloxy group and the carboxylic acid group. The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction to an alcohol. The acetyloxy group, being an ester, is susceptible to hydrolysis under acidic or basic conditions to regenerate the 3-hydroxy-1-adamantanecarboxylic acid. This dual reactivity allows for the selective modification of either end of the molecule, making it a versatile building block for more complex structures.

Broader Academic Impact and Potential in Functional Materials and Supramolecular Systems

The bifunctional nature of 1-Acetyloxy-3-carboxyadamantane makes it a promising candidate for applications in materials science and supramolecular chemistry. The rigid adamantane core provides a robust and predictable scaffold, while the two different functional groups allow for directional and controlled assembly.

In the realm of functional materials, this compound could be utilized as a monomer for the synthesis of polyesters or polyamides with unique thermal and mechanical properties imparted by the adamantane cage. The acetyloxy group could also serve as a protecting group that can be removed post-polymerization to introduce hydroxyl functionalities.

In supramolecular chemistry, the adamantane moiety is well-known for its ability to form host-guest complexes with cyclodextrins and other macrocyclic hosts. nih.gov The carboxylic acid group can participate in hydrogen bonding or coordinate to metal centers, enabling the construction of metal-organic frameworks (MOFs) or other supramolecular assemblies. nih.govyoutube.com The orthogonal nature of the acetyloxy and carboxy groups could allow for the programmed assembly of complex, multicomponent systems.

Outlook on Future Research Trends and Methodological Innovations

Future research on 1-Acetyloxy-3-carboxyadamantane will likely focus on several key areas. Firstly, the development and optimization of a scalable and efficient synthesis protocol are crucial for making this compound more accessible for further studies. Secondly, a thorough characterization of its physicochemical properties will provide a solid foundation for its application.

The exploration of its use in the design of novel polymers, liquid crystals, and other functional materials is a promising avenue. Furthermore, its potential as a versatile building block in supramolecular chemistry, particularly in the construction of stimuli-responsive systems and complex host-guest architectures, warrants further investigation. Methodological innovations may involve the use of this molecule in combinatorial approaches to discover new materials with desired properties or in the development of new self-assembling systems with intricate functions.

Q & A

Q. What are the established synthetic routes for 1-Acetyloxy-3-carboxyadamantane, and how do reaction parameters influence yield?